N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide
CAS No.: 1421515-58-3
Cat. No.: VC6630156
Molecular Formula: C17H18ClNO5S
Molecular Weight: 383.84
* For research use only. Not for human or veterinary use.
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide - 1421515-58-3](/images/structure/VC6630156.png)
Specification
CAS No. | 1421515-58-3 |
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Molecular Formula | C17H18ClNO5S |
Molecular Weight | 383.84 |
IUPAC Name | N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3 |
Standard InChI Key | TXOQMHLWJUZFPR-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Introduction
N-(3-(benzo[d]13dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide is a synthetic organic compound that combines features of sulfonamides, benzenes, and benzo[d] dioxole derivatives. Compounds of this nature are often explored for their pharmacological potential due to their structural motifs, which are commonly associated with bioactivity in medicinal chemistry. This article provides an in-depth review of its chemical properties, synthesis, and potential applications.
Synthesis Pathway
The synthesis of N-(3-(benzo[d] dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide typically involves:
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Preparation of the Benzo[d]13dioxole Derivative:
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Functionalization of the Hydroxypropyl Side Chain:
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The hydroxypropyl group is introduced through alkylation or epoxide ring-opening reactions.
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Formation of the Sulfonamide Core:
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The sulfonamide linkage is achieved by reacting a sulfonyl chloride (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) with an amine derivative containing the hydroxypropyl-benzodioxole moiety.
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Purification and Characterization:
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Techniques such as recrystallization or chromatography are used for purification.
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Structural confirmation is performed using spectroscopy (NMR, IR) and mass spectrometry.
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Biological Activity and Applications
Compounds containing sulfonamide groups are widely studied for their pharmacological properties. While specific data on this compound is limited, its structural analogs suggest potential applications:
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Antimicrobial Activity:
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Sulfonamides are well-known for their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in folate synthesis.
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Anti-inflammatory Potential:
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The hydroxyl group and aromatic rings may contribute to interactions with inflammatory pathways.
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Enzyme Inhibition:
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Anticancer Research:
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Structural motifs like those present in this compound have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways.
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Analytical Data
Technique | Key Findings |
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NMR Spectroscopy | Confirms the presence of aromatic protons, hydroxyl group signals, and sulfonamide NH signals. |
Mass Spectrometry (MS) | Molecular ion peak matches expected molecular weight (369.82 g/mol). |
IR Spectroscopy | Characteristic peaks include: - Sulfonamide group (~1350–1150 cm⁻¹) - Hydroxyl group (~3200–3500 cm⁻¹) - Aromatic C-H stretching (~3000 cm⁻¹). |
Limitations and Future Directions
Despite its promising structure:
Future research should focus on:
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In vitro and in vivo biological assays.
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Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
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Computational docking studies to predict its interaction with enzymes or receptors.
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